molecular formula C10H5ClN4 B1425516 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile CAS No. 1053658-45-9

3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile

Cat. No. B1425516
CAS RN: 1053658-45-9
M. Wt: 216.62 g/mol
InChI Key: KVKDIYDWYOVTSD-UHFFFAOYSA-N
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Description

“3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” is a derivative of the 1,3,5-triazine family . Triazine derivatives are known for their biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . The reaction mixture is typically stirred at room temperature in the presence of sodium carbonate .


Molecular Structure Analysis

The molecular structure of “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” would be characterized by spectroscopic techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” would depend on the specific conditions and reagents used. In general, triazine derivatives can undergo various reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” would be determined by various factors, including its molecular structure and the presence of functional groups .

Scientific Research Applications

1. Applications in Organic Synthesis and Coordination Chemistry

Research has demonstrated the versatility of compounds structurally related to 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile in the field of organic synthesis and coordination chemistry. For example, a study by El-Abadelah et al. (2018) showcased the synthesis of complex palladium(II) complexes using similar triazine compounds, highlighting their potential utility in creating new organometallic complexes and catalysis applications (El-Abadelah et al., 2018).

2. Reactivity and Formation of Heterocyclic Compounds

Triazine-based compounds have been explored for their reactivity, leading to the formation of various heterocyclic compounds. The work of Farag et al. (1996) illustrates the synthesis and subsequent reactions of triazine derivatives, producing a range of heterocyclic compounds, which could be significant in developing pharmaceuticals or agrochemicals (Farag et al., 1996).

3. Synthesis of Novel Antimicrobial Agents

The triazine scaffold has been utilized in synthesizing new potential antimicrobial agents. Patel et al. (2014) developed a series of s-triazine derivatives showing promising antimycobacterial activity, suggesting the potential of 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile related compounds in creating new antimicrobial drugs (Patel et al., 2014).

4. Investigation in the Field of Cancer Research

Triazine derivatives have also been examined for their role in cancer research. A study by Corbett et al. (1982) on a triazine antifolate compound revealed significant activity against various cancer cell lines, indicating the potential of triazine-based compounds in oncology research (Corbett et al., 1982).

5. Corrosion Inhibition Studies

Interestingly, derivatives of triazines have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized benzothiazole derivatives based on triazines, which exhibited effective corrosion inhibition against steel, showcasing a potential industrial application of these compounds (Hu et al., 2016).

Mechanism of Action

The mechanism of action of “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” would depend on its specific biological activity. For example, some triazine derivatives exhibit antimicrobial activity by interacting with bacterial proteins .

Safety and Hazards

The safety and hazards associated with “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” could include further exploration of its biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods could be a focus of future research .

properties

IUPAC Name

3-(4-chloro-1,3,5-triazin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4/c11-10-14-6-13-9(15-10)8-3-1-2-7(4-8)5-12/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKDIYDWYOVTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263685
Record name 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile

CAS RN

1053658-45-9
Record name 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053658-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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